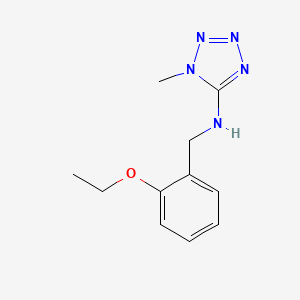

{N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine

Description

N-(2-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine is a tetrazole derivative characterized by a five-membered tetrazole ring (four nitrogen atoms, one carbon) substituted with a 2-ethoxybenzyl group and a methyl group. The molecular weight is approximately 213.24 g/mol . Its structure imparts unique reactivity due to the electron-rich tetrazole ring and the ethoxybenzyl substituent, which enhances solubility and bioactivity compared to simpler analogs . Potential applications span pharmaceuticals (e.g., antimicrobial, anticancer agents) and materials science (e.g., energetic materials) .

Properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O/c1-3-17-10-7-5-4-6-9(10)8-12-11-13-14-15-16(11)2/h4-7H,3,8H2,1-2H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSGGHCMLFJJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC2=NN=NN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325207 | |

| Record name | N-[(2-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203266 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

876896-64-9 | |

| Record name | N-[(2-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine typically involves the reaction of 2-ethoxybenzyl chloride with 1-methyl-1{H}-tetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions, especially at the benzyl position, where various nucleophiles can replace the ethoxy group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of a base.

Major Products:

- Oxidation can yield aldehydes or carboxylic acids.

- Reduction can produce amines or other reduced derivatives.

- Substitution can result in various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex tetrazole-containing molecules.

Biology: In biological research, {N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.

Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent or in the development of novel pharmaceuticals targeting specific biological pathways.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of {N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biological pathways, depending on the target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their substituent variations, and biological or chemical implications.

Table 1: Comparative Analysis of Tetrazole Derivatives

| Compound Name | Substituents/Structural Features | Molecular Weight (g/mol) | Key Properties/Applications | Reference |

|---|---|---|---|---|

| N-(2-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine | 2-ethoxybenzyl, methyl-tetrazole | ~213.24 | Enhanced solubility, bioactivity | |

| 1-Methyl-1H-tetrazol-5-amine | No ethoxybenzyl group | Lower | Basic tetrazole; limited solubility | |

| N-Methyl-1-phenyltetrazol-5-amine | Phenyl instead of ethoxybenzyl | ~191.21 | Higher lipophilicity; antimicrobial | |

| N-(3,5-dibromo-4-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine | Brominated aromatic ring, ethoxybenzyl | Higher (~371.98) | Energetic materials; distinct electronic properties | |

| N-(5-chloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine | Chloro, methoxybenzyl, ethyl-tetrazole | ~283.72 | Blood-brain barrier penetration; neuroimaging potential | |

| N,1-Diethyl-1H-tetrazol-5-amine | Dual ethyl groups | ~155.21 | Improved bioavailability vs. mono-ethyl | |

| 1-(4-Chlorobenzyl)-1H-tetrazol-5-amine | Chlorobenzyl substituent | ~223.68 | Antimicrobial activity |

Structural and Functional Insights

Substituent Effects on Solubility and Bioactivity

- Ethoxy vs. Methoxy : The ethoxy group in N-(2-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine provides greater lipophilicity than methoxy analogs (e.g., N-(5-chloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine), enhancing membrane permeability and bioavailability .

- Chlorination (e.g., 1-(4-Chlorobenzyl)-1H-tetrazol-5-amine) enhances antimicrobial properties but may introduce toxicity concerns .

- Alkyl Chain Variations: Diethyl substitution (N,1-Diethyl-1H-tetrazol-5-amine) improves solubility and pharmacokinetics compared to mono-alkylated tetrazoles .

Biological Activity

{N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine is a tetrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 229.27 g/mol |

| CAS Number | 876896-64-9 |

| Density | Not specified |

| Boiling Point | Not specified |

Biological Activity Overview

Research indicates that tetrazole derivatives, including this compound, exhibit a range of biological activities, such as:

- Antimicrobial Activity : Some studies have shown that tetrazole compounds possess antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.

- Anti-inflammatory Effects : Certain tetrazole derivatives are reported to exhibit anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases.

- Anticancer Properties : Preliminary research suggests that tetrazoles may induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of tetrazole derivatives:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated a series of tetrazole derivatives for their antibacterial activity against various strains of bacteria. The results indicated that certain compounds exhibited significant growth inhibition, suggesting a potential therapeutic application in treating bacterial infections.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of tetrazoles. The study found that specific derivatives reduced inflammatory markers in vitro, indicating their potential use in managing inflammatory conditions.

- Anticancer Activity : Research published in Cancer Letters highlighted the efficacy of tetrazole derivatives in inducing cell death in specific cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways, showcasing the compound's potential as an anticancer agent.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Interaction with Enzymes : The compound may interact with key enzymes involved in metabolic pathways, leading to altered cellular function.

- Receptor Modulation : It could also act as a modulator for specific receptors involved in inflammation and cell proliferation.

Q & A

Q. What are the optimal synthetic routes for N-(2-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine?

The synthesis typically involves nucleophilic substitution between 2-ethoxybenzyl chloride and 1-methyl-1H-tetrazol-5-amine. A base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF under reflux (60–80°C) facilitates the reaction . Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product. Key parameters include stoichiometric control of the amine and benzyl chloride derivatives to minimize side products.

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethoxybenzyl proton signals at δ 4.1–4.3 ppm, tetrazole ring protons at δ 8.5–9.0 ppm) .

- FT-IR : Identification of N-H stretching (~3200 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) in the tetrazole ring .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for analogous tetrazole derivatives .

Q. How can researchers screen this compound for preliminary biological activity?

Standard assays include:

- Enzyme inhibition : Incubate with target enzymes (e.g., cyclooxygenase-2) and measure activity via spectrophotometry .

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .

Advanced Research Questions

Q. What computational methods validate the electronic and steric effects of the ethoxy substituent?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s reactivity:

- HOMO-LUMO gaps : Predict charge distribution and nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding affinities to biological targets (e.g., potassium channels) using software like AutoDock Vina .

- Solvent effects : COSMO-RS simulations assess solubility in DMSO or aqueous buffers .

Q. How can contradictory data on biological activity be resolved?

Discrepancies often arise from:

- Assay conditions : Variability in pH, temperature, or solvent (e.g., DMSO concentration) affects enzyme inhibition results .

- Structural analogs : Compare with chloro- or methoxy-substituted derivatives to isolate electronic effects of the ethoxy group .

- Purity validation : Use HPLC-MS to confirm >95% purity, eliminating confounding impurities .

Q. What in vivo models are suitable for studying its pharmacological selectivity?

- Bladder vs. vascular selectivity : Rat models measure isovolumic bladder contractions and aortic tension. N-(2-ethoxybenzyl) derivatives show selectivity via Ba²⁺-sensitive K⁺ channel activation, similar to BL-1249 (EC₅₀ = 1.12 µM in bladder vs. no effect on vascular tissue) .

- Dosing protocols : Intravenous administration (1–5 mg/kg) with pharmacokinetic profiling (plasma t½, bioavailability) .

Key Notes

- Avoid commercial sources like BenchChem and focus on peer-reviewed data (PubChem, NIST) .

- Structural analogs (e.g., chloro/methoxy derivatives) guide mechanistic studies but require adjustment for ethoxy’s electron-donating effects .

- Advanced applications (e.g., coordination chemistry) remain underexplored but could leverage tetrazole’s ligand properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.